molecular formula C19H28O3 B13791554 5alpha-Androstan-17beta-ol-3,7-dione

5alpha-Androstan-17beta-ol-3,7-dione

Cat. No.: B13791554
M. Wt: 304.4 g/mol
InChI Key: QXFYDCQIFPOPPV-LMYJXFHDSA-N
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Description

5alpha-Androstan-17beta-ol-3,7-dione is a steroidal compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androstan-17beta-ol-3,7-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reduction of androstenedione using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into the desired steroidal structure. This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstan-17beta-ol-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxyl derivatives.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and halogenated derivatives of the original compound.

Scientific Research Applications

5alpha-Androstan-17beta-ol-3,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Research is ongoing into its potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5alpha-Androstan-17beta-ol-3,7-dione involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways influenced by this compound include those related to protein synthesis, cell growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A primary male sex hormone with similar androgenic effects.

    Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.

    Androstenedione: A precursor to both testosterone and estrogen.

Uniqueness

5alpha-Androstan-17beta-ol-3,7-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other androgens. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications.

Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13+,14+,16+,17+,18+,19+/m1/s1

InChI Key

QXFYDCQIFPOPPV-LMYJXFHDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(=O)C4)C

Origin of Product

United States

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